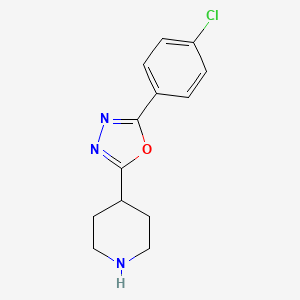

2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole

Description

Properties

Molecular Formula |

C13H14ClN3O |

|---|---|

Molecular Weight |

263.72 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |

InChI |

InChI=1S/C13H14ClN3O/c14-11-3-1-9(2-4-11)12-16-17-13(18-12)10-5-7-15-8-6-10/h1-4,10,15H,5-8H2 |

InChI Key |

XRCLALYWUKGUMH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NN=C(O2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzohydrazide with piperidine and carbon disulfide, followed by cyclization with phosphorus oxychloride. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted compounds.

Scientific Research Applications

The search results provide information on the biological activities, preparation, and derivatives of compounds containing 1,3,4-oxadiazole and piperidine moieties, as well as compounds with chlorophenyl groups. However, none of the search results specifically focus on the applications of "2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole."

Here's a summary of the information that may be relevant:

- Synthesis of 1,3,4-oxadiazole derivatives: A method for synthesizing 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole is described, involving the reaction of a compound with KOH and CS2, followed by acidification .

- Antimicrobial activity: 1,3,4-oxadiazole derivatives have shown antimicrobial activity, including antimalarial and antileishmanial effects . Some derivatives have demonstrated potent activity against Plasmodium falciparum and Leishmania species .

- Antiviral activity: Certain 1,3,4-oxadiazole derivatives have exhibited antiviral activity against viruses such as DENV-2, Feline herpes virus (FHV), Feline corona virus (FCoV), Herpes simplex virus-1 (HSV-1 KOS) and Herpes simplex virus-2 (G) .

- Anticancer activity: Some 1,3,4-oxadiazoles have demonstrated anticancer activity against various cell lines .

- Other compounds: ChemDiv offers a screening compound, N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide, which contains both a chlorophenyl and a piperidine moiety . Another compound, 2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile, is also mentioned .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Anticancer Activity

Analog 1 : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (Compound 106)

- Analog 2: 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 107) Showed 95.37% GP under identical conditions.

Antimicrobial Activity

- Analog 3: 2-((3-Cyano-5-nitrobenzyl)sulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 61b) Demonstrated a MIC of 4 μM against Mycobacterium tuberculosis. Key Difference: The sulfanyl group and methoxyphenyl substituent may facilitate redox interactions absent in the piperidinyl analog .

- Analog 4: 2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole (Compound 5I-1) Exhibited superior antibacterial activity (0.45 μg/mL against Xanthomonas oryzae) due to the phenoxymethyl group’s sp³-hybridized methylene, enhancing structural flexibility. Key Difference: Piperidinyl’s cyclic structure may restrict conformational freedom compared to phenoxymethyl .

CNS Activity

- Key Difference: The nitro group at C5 is strongly electron-withdrawing, whereas the piperidinyl group’s basic nitrogen may improve blood-brain barrier penetration .

- Analog 6: 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (Compound 108f) Notable anticonvulsant activity via electroconvulsometer testing. Key Difference: The amino group at C2 enables hydrogen bonding, while the piperidinyl group offers steric bulk and basicity .

Anti-inflammatory and Analgesic Activity

Physicochemical and Structural Comparisons

| Property | Target Compound | Key Analogs |

|---|---|---|

| C5 Substituent | Piperidin-4-yl (basic, cyclic amine) | 4-Fluorophenyl (lipophilic), 4-Methoxyphenyl (EDG) |

| Electron Effects | Mixed (EWG at C2, moderate EDG at C5) | Strong EWG (e.g., nitro in XIV), EDG (e.g., methoxy) |

| Bioactivity Trends | Potential for CNS and antimicrobial | Anticancer (106/107), Anticonvulsant (XIV, 108f) |

| Synthetic Accessibility | Moderate (piperidine coupling required) | Simpler aryl substitutions (e.g., 106, 107) |

Biological Activity

2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a chlorophenyl group and a piperidine ring, which are crucial for its biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of 1,3,4-oxadiazole demonstrate varying degrees of antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . In vitro tests have revealed that the compound exhibits moderate to strong activity against these bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains | Weak to Moderate |

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In studies involving human cancer cell lines such as MCF-7 (breast cancer), the compound has been shown to induce apoptosis by increasing p53 expression and activating caspase pathways . This suggests that it may act as a chemotherapeutic agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in various biological processes. Notably, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase . The inhibition of these enzymes is significant in the context of treating conditions like peptic ulcers and Alzheimer's disease.

| Enzyme | Inhibition Activity |

|---|---|

| Urease | Strong |

| Acetylcholinesterase | Strong |

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets. The oxadiazole ring facilitates binding to various receptors and enzymes, potentially leading to the modulation of biochemical pathways associated with disease processes .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study conducted on several oxadiazole derivatives reported that compounds similar to this compound exhibited significant antibacterial properties against multiple strains. The structure-activity relationship (SAR) analysis indicated that modifications in the piperidine or chlorophenyl groups could enhance antimicrobial efficacy .

- Anticancer Activity : In vitro studies on MCF-7 cells showed that treatment with this compound led to increased levels of pro-apoptotic markers and reduced cell viability. Molecular docking studies suggested strong interactions between the compound and the estrogen receptor, indicating a potential pathway for therapeutic action .

Q & A

Q. What are the standard synthetic protocols for preparing 2-(4-Chlorophenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole?

Methodological Answer: The synthesis typically involves cyclization of substituted hydrazides or carboxylic acid derivatives. A common approach includes:

- Hydrazide Cyclization: Reacting substituted benzoic acid hydrazides with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the 1,3,4-oxadiazole core .

- Thiolation and Sulfonation: For derivatives, refluxing intermediates with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol, followed by acidification to precipitate the product .

- Multi-Step Functionalization: Introducing piperidinyl groups via nucleophilic substitution or coupling reactions, as seen in derivatives with sulfamoyl and piperidine functionalities .

Key Considerations: Monitor reaction progress using TLC, and purify via recrystallization or column chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole) .

- ¹H-NMR: Resolves proton environments (e.g., aromatic protons from the 4-chlorophenyl group at δ 7.2–7.8 ppm; piperidinyl protons at δ 1.5–3.0 ppm) .

- Mass Spectrometry (EI-MS): Confirms molecular weight (e.g., molecular ion peak at m/z corresponding to C₁₃H₁₁ClN₄O) .

- X-Ray Crystallography: Resolves 3D molecular structure and confirms regiochemistry, as demonstrated for structurally related oxadiazoles .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of substituted 1,3,4-oxadiazole derivatives?

Methodological Answer:

- Temperature and Time: Extended reflux durations (e.g., 6–8 hours) and controlled temperatures (e.g., 120°C for POCl₃-mediated cyclization) improve cyclization efficiency .

- Stoichiometry: Use excess CS₂ (2–3 equivalents) to drive thiolation reactions to completion .

- Catalysts: Explore Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate reaction kinetics .

- Purification: Employ gradient column chromatography to separate byproducts, particularly for polar derivatives .

Q. How can discrepancies in spectroscopic data during structural elucidation be resolved?

Methodological Answer:

- Multi-Technique Validation: Cross-validate IR, NMR, and MS data. For example, unexpected peaks in ¹H-NMR may indicate tautomerism or rotameric forms common in oxadiazoles .

- Computational Modeling: Use density functional theory (DFT) to simulate NMR or IR spectra and compare with experimental data, as demonstrated for chlorophenyl-benzimidazole analogs .

- X-Ray Diffraction: Resolve ambiguous regiochemistry or stereochemistry, particularly for crystalline derivatives .

Q. What strategies mitigate byproduct formation in piperidinyl-substituted oxadiazole synthesis?

Methodological Answer:

- Protecting Groups: Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) groups to prevent undesired alkylation or oxidation .

- Stepwise Functionalization: Prioritize oxadiazole ring formation before introducing the piperidinyl moiety to reduce side reactions .

- HPLC Analysis: Identify and quantify byproducts early in the synthesis using reverse-phase HPLC with UV detection .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents on the oxadiazole (e.g., electron-withdrawing groups like -Cl or -CF₃) and evaluate antimicrobial or enzyme inhibitory activity. For example, sulfamoyl-piperidine derivatives exhibit enhanced antibacterial potency due to improved membrane permeability .

- Pharmacophore Modeling: Use molecular docking to predict interactions with target proteins (e.g., bacterial dihydrofolate reductase) and guide synthetic priorities .

Q. What safety and handling precautions are critical during synthesis?

Methodological Answer:

- Toxic Reagents: Handle CS₂ and POCl₃ in a fume hood with appropriate PPE (gloves, goggles) due to their corrosive and toxic nature .

- Waste Disposal: Neutralize acidic/basic waste (e.g., dilute HCl for KOH-containing filtrates) before disposal .

- Storage: Store the compound desiccated at –20°C to prevent hydrolysis of the oxadiazole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.